![molecular formula C14H18ClN3OS B1285200 5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 847503-29-1](/img/structure/B1285200.png)
5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
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Description
The compound “5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol” is an organic compound with the molecular formula C14H18ClN3OS . It has a molecular weight of 311.84 . The compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18ClN3OS . This indicates that the compound has a single molecule (1S) composed of 14 carbon atoms (C14), 18 hydrogen atoms (H18), one chlorine atom (Cl), three nitrogen atoms (N3), one oxygen atom (O), and one sulfur atom (S) .Mechanism of Action
- The primary targets of this compound are not widely documented, but it has been studied as a potential biocide in aircraft fuel systems . In this context, it acts against microbial growth.
- Biocidal Activity : 5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (let’s call it CMIT for brevity) demonstrates good activity against microbial isolates .
- Corrosion Inhibition : Electrochemical studies reveal that CMIT acts as a cathodic inhibitor on the 7B04 aluminum alloy. It exhibits short-term and long-term corrosion inhibition effects at concentrations of 100 mg/L and 60 mg/L, respectively .
- Interaction with Glutathione and Sulfate : CMIT’s reaction with glutathione and sulfate provides insights into its mechanisms governing microbial problems .
Target of Action
Mode of Action
Result of Action
properties
IUPAC Name |
3-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3OS/c1-3-18-13(16-17-14(18)20)5-4-8-19-12-7-6-11(15)9-10(12)2/h6-7,9H,3-5,8H2,1-2H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXXOMBBXTUUMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CCCOC2=C(C=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301128032 |
Source
|
Record name | 5-[3-(4-Chloro-2-methylphenoxy)propyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301128032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
847503-29-1 |
Source
|
Record name | 5-[3-(4-Chloro-2-methylphenoxy)propyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847503-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[3-(4-Chloro-2-methylphenoxy)propyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301128032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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